Fenilhidrazona de salicilaldehído

Descripción general

Descripción

Salicylaldehyde phenylhydrazone is a chemical compound with the linear formula C13H12N2O . Its molecular weight is 212.253 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

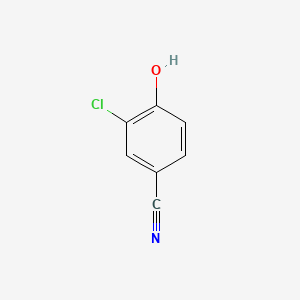

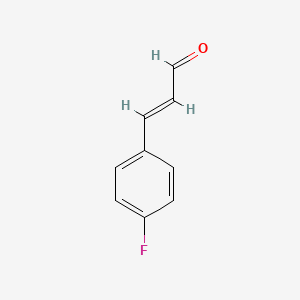

Salicylaldehyde phenylhydrazone can be synthesized by refluxing (p-nitrophenyl)hydrazine with 4-substituted salicylaldehydes . Another method involves the Schiff base reaction between salicylaldehyde and N,N’-dibenzylethane-1,2-diamine .

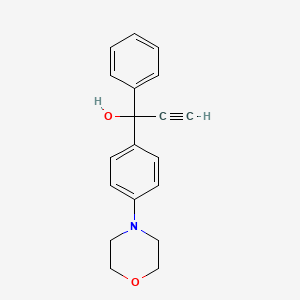

Molecular Structure Analysis

The molecular structure of Salicylaldehyde phenylhydrazone is represented by the formula C13H12N2O . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .

Chemical Reactions Analysis

The fluorescence intensity of Salicylaldehyde phenylhydrazone, in 1:1 (v/v) CH3OH:H2O, was enhanced by 100 times with a blue shift in emission maximum, on interaction with Pb2+ ion . No enhancement in fluorescent intensity was observed on interaction with metal ions -Na+, K+, Ca2+, Cu2+, Ni2+, Zn2+, Cd2+and Hg2+ .

Physical And Chemical Properties Analysis

The molecular weight of Salicylaldehyde phenylhydrazone is 212.25 . The percent composition is C 73.57%, H 5.70%, N 13.20%, O 7.54% .

Aplicaciones Científicas De Investigación

Sondeo fluorescente para iones plomo (II)

La fenilhidrazona de salicilaldehído se ha identificado como una sonda fluorescente altamente selectiva para detectar iones plomo (II). Cuando se encuentra en una mezcla de metanol y agua, el compuesto exhibe un aumento significativo en la intensidad de la fluorescencia al interactuar con iones Pb^2+, con un desplazamiento hacia el azul en el máximo de emisión . Esta especificidad es crucial para la vigilancia ambiental y las aplicaciones biológicas, ya que la contaminación por plomo es una preocupación significativa debido a su toxicidad y prevalencia en la naturaleza .

Actividad antioxidante

Se han sintetizado derivados de this compound y se ha demostrado que poseen propiedades antioxidantes. Estos compuestos se han evaluado por su capacidad para eliminar radicales libres, reducir el poder, quelar metales y exhibir actividad antioxidante total . El potencial antioxidante de estos derivados los convierte en valiosos para la investigación de enfermedades relacionadas con el estrés oxidativo y el desarrollo de agentes protectores .

Mecanismo de transferencia de electrones inducido por la luz

Se ha encontrado que la interacción de la this compound con iones Pb^2+ ocurre a través de un mecanismo de transferencia de electrones inducido por la luz (PET) . Este proceso es significativo en el estudio de la señalización de fluorescencia y el desarrollo de sensores que pueden detectar cantidades traza de analitos con alta sensibilidad y selectividad .

Complejación con iones metálicos

La investigación ha demostrado que la this compound forma un complejo 1:1 con iones Pb^2+, que se ha confirmado mediante datos espectroscópicos fluorescentes y UV/Visible . Comprender el comportamiento de complejación de este compuesto con iones metálicos puede conducir a avances en la química de coordinación y la síntesis de nuevos materiales .

Vigilancia ambiental

Debido a su interacción selectiva con iones plomo (II), la this compound se puede utilizar en la vigilancia ambiental para detectar la presencia de plomo en diversas fuentes, como el aire, el agua y el suelo . Esta aplicación es vital para evaluar y gestionar el riesgo de contaminación por plomo en el medio ambiente .

Implicaciones biológicas

La toxicidad del plomo afecta a casi todos los sistemas orgánicos del cuerpo, en particular al sistema nervioso. La capacidad de la this compound para unirse selectivamente a los iones plomo (II) la convierte en una herramienta potencial para estudiar las implicaciones biológicas de la exposición al plomo y para desarrollar estrategias terapéuticas .

Mecanismo De Acción

Target of Action

Salicylaldehyde phenylhydrazone primarily targets lead (II) ions (Pb2+) . Lead is a heavy metal ion that plays a significant role in various physiological processes and can have a profoundly detrimental effect on organisms .

Mode of Action

The interaction of salicylaldehyde phenylhydrazone with its target, Pb2+, results in a significant enhancement of the compound’s fluorescence intensity . The signal transduction occurs via a photoinduced electron transfer (PET) mechanism .

Biochemical Pathways

Lead toxicity can affect almost every organ and system in the human body, particularly the nervous system .

Pharmacokinetics

The compound’s ability to interact selectively with pb2+ ions suggests it may have unique bioavailability characteristics in the presence of these ions .

Result of Action

The primary result of salicylaldehyde phenylhydrazone’s action is the enhancement of its fluorescence intensity upon interaction with Pb2+ ions . This makes it a highly selective fluorescent probe for Pb2+, facilitating its detection in various environments .

Action Environment

The action of salicylaldehyde phenylhydrazone can be influenced by environmental factors. For instance, its fluorescence intensity is enhanced in a 1:1 (v/v) CH3OH:H2O environment upon interaction with Pb2+ ions . This suggests that the compound’s action, efficacy, and stability may vary depending on the chemical composition of its environment.

Direcciones Futuras

The development of effective fluorescent probes for distinguishing lead ions from alkali, alkaline earth metal, and transition metal ions is quite important for detecting the presence of lead (II) in contaminated sources as well as in the human body . Salicylaldehyde phenylhydrazone, due to its sensitivity, simplicity, and adaptability to different platforms, could facilitate routine screening .

Propiedades

IUPAC Name |

2-[(E)-(phenylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c16-13-9-5-4-6-11(13)10-14-15-12-7-2-1-3-8-12/h1-10,15-16H/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SERARPRVBWDEBA-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

614-65-3, 1271144-56-9 | |

| Record name | Salicylaldehyde phenylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxybenzaldehyde phenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-((2-phenylhydrazono)methyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALICYLALDEHYDE PHENYLHYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17CTW03UJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

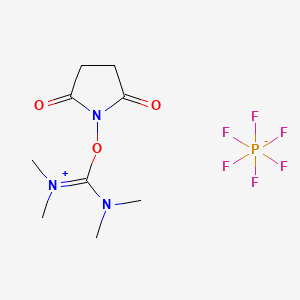

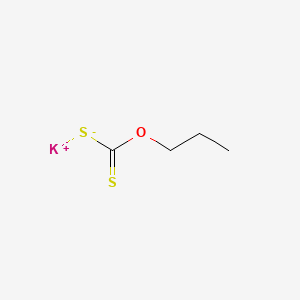

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Salicylaldehyde phenylhydrazone (C13H12N2O) has a molecular weight of 212.25 g/mol. Spectroscopic data, including IR, UV, 1H-NMR, and 13C-NMR, have been used to confirm its structure. [, , ]

A: Salicylaldehyde phenylhydrazone acts as a bidentate ligand, coordinating to metal ions through both the phenolic oxygen and the nitrogen atom of the hydrazone group. This leads to the formation of metal complexes with various geometries, including square planar and octahedral. [, , ]

A: Yes, Salicylaldehyde phenylhydrazone can be used as an indicator for titrating organometallic reagents, specifically Grignard reagents. It offers a more cost-effective alternative to reagents like 1-pyreneacetic acid and diphenyl ditelluride. []

A: Salicylaldehyde phenylhydrazone, when immobilized on silica, has been investigated as a catalyst for the hydrolysis of cellulose. []

A: Yes, research has focused on synthesizing and characterizing p-substituted Salicylaldehyde phenylhydrazone derivatives. These studies examined the impact of structural modifications on antioxidant activity, demonstrating that the length of the substituent chain influences the overall activity. []

A: Studies have shown that Salicylaldehyde phenylhydrazone and its metal complexes possess cytotoxic activity against the MCF-7 cell line. Furthermore, these compounds exhibit antibacterial and antifungal activities, with some metal complexes, particularly those of nickel and copper, displaying higher antifungal activity than standard drugs. [, ]

A: Salicylaldehyde phenylhydrazone can be synthesized by reacting salicylaldehyde with phenylhydrazine. This reaction can be performed using traditional solvents like ethanol or greener alternatives like crude glycerol obtained from biodiesel production. []

A: Research suggests that Salicylaldehyde phenylhydrazone displays high selectivity towards lead (II) ions, making it a potential candidate for a fluorescent lead (II) probe. []

A: Yes, reactions of Salicylaldehyde phenylhydrazone with bis(π–η5:σ–η1-pentafulvene)titanium complexes have been investigated. These reactions result in the formation of hydrazonido and hydrazido titanium complexes exhibiting various coordination modes, including κ2N,N, κ1N, and κ3N,N,O. []

A: Research has explored the use of Salicylaldehyde phenylhydrazone derivatives as nitrogen sources for antibiotic production by Streptomyces hygroscopicus CH-7. Notably, the use of salicylaldehyde-thiosemicarbazone led to the highest yields of Hexaene H-85 and Azalomycine B. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/no-structure.png)